

Investigating AIM-100 in Prostate Cancer Cell Lines: A Technical Guide

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Compound of Interest		
Compound Name:	Aim-100	
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This technical guide provides an in-depth overview of the preclinical investigation of **AIM-100**, a small molecule inhibitor of the Ack1 tyrosine kinase, in the context of prostate cancer. This document details the mechanism of action of **AIM-100**, its effects on various prostate cancer cell lines, and comprehensive experimental protocols for key assays used in its evaluation.

Introduction to AIM-100 and its Target, Ack1

Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is a standard treatment, many patients develop castration-resistant prostate cancer (CRPC), which is often associated with a poor prognosis.[1] The androgen receptor (AR) remains a critical driver of tumor progression even in CRPC.[2][3]

A key signaling pathway implicated in CRPC is mediated by the non-receptor tyrosine kinase Ack1 (also known as TNK2).[4] Ack1 can phosphorylate the androgen receptor at tyrosine 267 (pTyr267-AR), leading to its ligand-independent activation and promoting tumor growth.[1][2][5] Elevated levels of activated Ack1 have been observed in human CRPC tumors, correlating with disease progression.[1][3]

AIM-100 is a potent and selective small molecule inhibitor of Ack1, identified as a 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine derivative.[1][2] It has been developed to target the kinase activity of Ack1 and thereby inhibit the downstream signaling that contributes to prostate cancer progression.[1][2]



Mechanism of Action of AIM-100

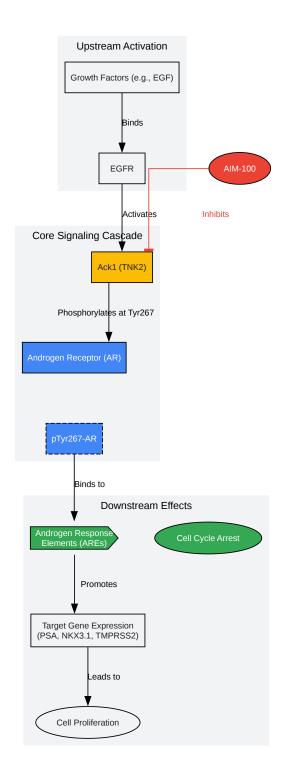
AIM-100 functions by specifically inhibiting the kinase activity of Ack1.[1][6] This inhibition prevents the autophosphorylation of Ack1 at tyrosine 284, a key step in its activation.[1][2] By blocking Ack1 activity, **AIM-100** effectively suppresses the subsequent phosphorylation of the androgen receptor at Tyr267.[1][2][7]

The inhibition of AR phosphorylation has several downstream consequences:

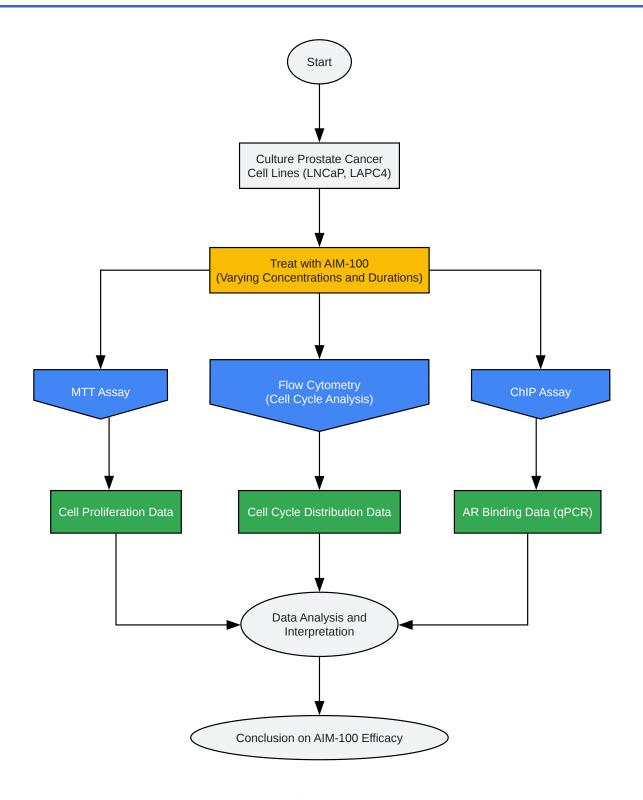
- Reduced AR Transcriptional Activity: AIM-100 treatment diminishes the ability of the androgen receptor to bind to the regulatory regions (androgen response elements) of its target genes, such as PSA, NKX3.1, and TMPRSS2.[2]
- Modulation of DNA Damage Response: The Ack1/AR signaling axis has been shown to upregulate the expression of ATM (ataxia telangiectasia mutated), a key protein in the DNA damage response pathway, contributing to radioresistance in CRPC. AIM-100 can suppress this Ack1-mediated ATM expression.[1]
- Cell Cycle Arrest: By attenuating the transcriptional activity of the pTyr267-AR, AIM-100 can induce cell cycle arrest, primarily in the G0/G1 phase.[2][8]

The following diagram illustrates the signaling pathway of Ack1 and the inhibitory effect of **AIM-100**.









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